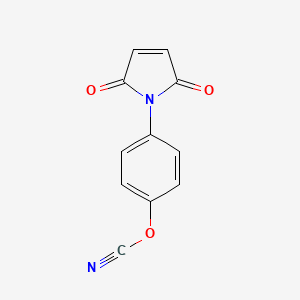

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl cyanate

Description

Properties

CAS No. |

251462-34-7 |

|---|---|

Molecular Formula |

C11H6N2O3 |

Molecular Weight |

214.18 g/mol |

IUPAC Name |

[4-(2,5-dioxopyrrol-1-yl)phenyl] cyanate |

InChI |

InChI=1S/C11H6N2O3/c12-7-16-9-3-1-8(2-4-9)13-10(14)5-6-11(13)15/h1-6H |

InChI Key |

KISXEYFYGOSMSK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C=CC2=O)OC#N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4-Cyanatophenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 4-cyanatophenyl derivatives with pyrrole-2,5-dione under specific conditions. The reaction conditions often include the use of solvents like acetone and catalysts such as triethylamine. The process may also involve cooling the reaction mixture to low temperatures to facilitate the reaction .

Industrial production methods for cyanate esters, including 1-(4-Cyanatophenyl)-1H-pyrrole-2,5-dione, often involve the use of high-purity starting materials and controlled reaction environments to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

1-(4-Cyanatophenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-Cyanatophenyl)-1H-pyrrole-2,5-dione has several scientific research applications:

Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.

Medicine: Its derivatives are being investigated for potential therapeutic applications, including as drug delivery systems.

Mechanism of Action

The mechanism of action of 1-(4-Cyanatophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. In polymerization reactions, the cyanate ester groups undergo cyclotrimerization to form polycyanurate networks, which contribute to the material’s high thermal stability and mechanical strength . The exact molecular targets and pathways in biological systems are still under investigation.

Comparison with Similar Compounds

Key Observations:

Molecular Weight and Complexity : The target compound is structurally simpler and lighter (214.18 g/mol) compared to ADC1730 (506.56 g/mol) and pyrene-containing analogs (385.41 g/mol) .

Functional Groups :

- The cyanate group in the target compound offers distinct reactivity compared to NHS esters (RL-4340) or pyrene fluorophores. Cyanates are less commonly used in bioconjugation but may enable alternative crosslinking strategies.

- NHS esters (e.g., RL-4340) are widely employed for amine-selective labeling, while pyrene derivatives () enhance hydrophobicity and fluorescence for tracking applications .

Reactivity and Stability

- Maleimide Core : All compounds share the 2,5-dioxopyrrolidinyl group, enabling thiol-Michael addition. However, the electron-withdrawing cyanate substituent may slightly reduce the maleimide’s electrophilicity compared to NHS esters .

- Cyanate vs. Ester Stability : Cyanates are prone to hydrolysis under basic or aqueous conditions, limiting their utility in physiological environments. In contrast, NHS esters (RL-4340) hydrolyze more predictably, making them preferred for ADC synthesis .

Application-Specific Differences

- ADC Linkers : ADC1730 and ADC1740 incorporate protease-cleavable Val-Ala-PAB linkers, enabling controlled drug release in tumor microenvironments. The target compound lacks such a linker, restricting its direct ADC utility .

Research Findings and Trends

- Bioconjugation Efficiency : RL-4340 derivatives demonstrate >90% conjugation efficiency with cysteine residues in ADCs, whereas cyanate-based analogs require optimization for similar yields due to competing hydrolysis .

- Thermal Stability : Pyrene-containing analogs exhibit enhanced thermal stability (decomposition >200°C) compared to the cyanate derivative (decomposition at ~150°C), as inferred from structural analogs in .

Biological Activity

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl cyanate is a compound that has garnered attention for its potential biological activities. Its structural characteristics suggest a variety of interactions with biological targets, making it a candidate for pharmacological research. This article aims to explore the biological activity of this compound through various studies, presenting data on its efficacy and mechanisms of action.

- Molecular Formula : C₉H₈N₂O₄

- Molecular Weight : 196.17 g/mol

- CAS Number : 57078-98-5

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets. The compound's dioxo group can form covalent bonds with thiol groups in proteins, potentially leading to enzyme inhibition or modulation of signaling pathways.

Anticancer Activity

Recent studies indicate that derivatives of pyrrole compounds exhibit significant anticancer properties. For instance, related compounds have shown inhibitory effects on PARP-1 (Poly(ADP-ribose) polymerase 1), an enzyme involved in DNA repair mechanisms. The IC₅₀ values for some related compounds ranged from 2.31 nM to 57.35 nM, suggesting a strong inhibitory potential against cancer cell lines .

Table 1: IC₅₀ Values of Related Compounds Against PARP-1

| Compound | IC₅₀ (nM) |

|---|---|

| Olaparib | 4.40 |

| Compound A | 3.05 |

| Compound B | 12.86 |

| Compound C | 21.63 |

Antimicrobial Activity

In addition to anticancer properties, studies have suggested that similar compounds possess antimicrobial activity. The mechanism often involves disrupting bacterial cell walls or inhibiting essential enzymes necessary for bacterial survival.

Analgesic Activity

Some derivatives have shown analgesic effects in animal models. The analgesic activity was assessed using the writhing test and hot plate test, demonstrating that certain compounds significantly reduced pain responses without notable toxicity .

Study on Antiproliferative Effects

A study assessing the antiproliferative effects of pyrrole derivatives on breast cancer cell lines (MDA-MB-436) found that certain modifications to the pyrrole structure enhanced activity significantly compared to standard treatments like Olaparib . The results indicated a correlation between structural complexity and biological efficacy.

Histopathological Assessments

Histopathological evaluations in animal models indicated that compounds derived from pyrrole structures exhibited low toxicity profiles, with no significant adverse effects observed in preserved organs post-treatment . This suggests potential for safe therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.